2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-1-[4-(phenylcarbonyl)piperazin-1-yl]ethanone
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Overview
Description
1-(4-Benzoylpiperazin-1-yl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethan-1-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with benzoyl and indole groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzoylpiperazin-1-yl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethan-1-one involves multiple steps, typically starting with the preparation of the piperazine and indole intermediates. The key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Synthesis of the Indole Intermediate: The indole moiety is synthesized through Fischer indole synthesis, involving the reaction of phenylhydrazine with a ketone.
Coupling Reaction: The benzoylated piperazine and the indole intermediates are coupled using a suitable linker, such as an ethanone group, under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, purification techniques like recrystallization or chromatography, and scaling up the reactions in batch or continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-Benzoylpiperazin-1-yl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzoyl and indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1-(4-Benzoylpiperazin-1-yl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-benzoylpiperazin-1-yl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Benzoylpiperazin-1-yl)propan-1-one: A simpler analog with similar structural features.
1-Benzoyl-4-[(4-benzoylpiperazin-1-yl)methyl]piperazine: Another related compound with a piperazine core.
Uniqueness
1-(4-Benzoylpiperazin-1-yl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]ethan-1-one is unique due to the presence of both benzoyl and indole groups, which confer distinct chemical and biological properties. This combination of functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H28ClN3O4 |
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Molecular Weight |
530.0 g/mol |
IUPAC Name |
1-(4-benzoylpiperazin-1-yl)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]ethanone |
InChI |
InChI=1S/C30H28ClN3O4/c1-20-25(19-28(35)32-14-16-33(17-15-32)29(36)21-6-4-3-5-7-21)26-18-24(38-2)12-13-27(26)34(20)30(37)22-8-10-23(31)11-9-22/h3-13,18H,14-17,19H2,1-2H3 |
InChI Key |
HCJZFFIWRCBJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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